molecular formula C12H11Cl2N3O3 B2876316 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone CAS No. 477858-60-9

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone

Cat. No.: B2876316
CAS No.: 477858-60-9
M. Wt: 316.14
InChI Key: VVITVBGYBGKPQQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,5-dichlorophenyl group and at the 4-position with a 2,2-dimethoxyacetyl moiety.

  • Molecular Formula: Likely C₁₂H₁₁Cl₂N₃O₃ (inferred from substituents in and ).
  • Synthetic Route: Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole derivatives (e.g., ).

Properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2-dimethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3/c1-19-12(20-2)11(18)10-6-17(16-15-10)9-4-7(13)3-8(14)5-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVITVBGYBGKPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C1=CN(N=N1)C2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone (CAS No. 477858-60-9) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11Cl2N3O3
  • Molecular Weight : 316.14 g/mol
  • Structure : The compound features a triazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-2317.2
Compound BHT29<10
Compound CJurkat<15

These results suggest that the presence of the dichlorophenyl group may enhance the cytotoxic effects against specific cancer types.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth.

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

This data indicates that triazole-containing compounds may serve as effective agents against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Triazole compounds often inhibit enzymes critical for cell division and metabolism in cancer cells.
  • Disruption of Membrane Integrity : In microbial pathogens, these compounds can integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A study involving a new triazole derivative demonstrated a significant reduction in tumor size in xenograft models when administered at a dose of 25 mg/kg body weight over four weeks.
  • Case Study 2 : Clinical trials on related compounds showed promising results in patients with resistant fungal infections, with a notable improvement in survival rates compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogs differing in triazole substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target: 1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone C₁₂H₁₁Cl₂N₃O₃ ~316.15 3,5-dichlorophenyl, 2,2-dimethoxy Moderate (polar solvents)
1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone C₁₀H₄Cl₂F₃N₃O 310.06 3,5-dichlorophenyl, trifluoromethyl Low (lipophilic)
1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone C₁₀H₇Cl₂N₃O 256.08 3,4-dichlorophenyl, acetyl Low to moderate
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-(2,4-dichlorophenyl)ethanol C₁₇H₁₄Cl₂N₃O 362.22 Benzyl, 2,4-dichlorophenyl, ethanol Moderate (polar groups)

Key Observations :

  • The dimethoxy group in the target compound likely enhances solubility compared to trifluoro () or acetyl () analogs, which are more lipophilic.
  • Substituent Position : The 3,5-dichlorophenyl group (target) may confer stronger electron-withdrawing effects than 3,4-dichlorophenyl (), influencing reactivity in nucleophilic substitutions .

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